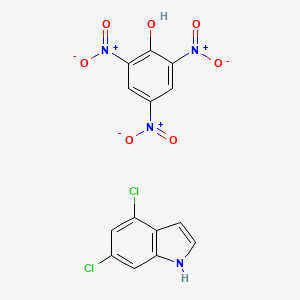

4-6 Dichloroindole picrate

CAS No.: 106782-58-5

Cat. No.: VC3957697

Molecular Formula: C14H8Cl2N4O7

Molecular Weight: 415.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106782-58-5 |

|---|---|

| Molecular Formula | C14H8Cl2N4O7 |

| Molecular Weight | 415.1 g/mol |

| IUPAC Name | 4,6-dichloro-1H-indole;2,4,6-trinitrophenol |

| Standard InChI | InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H |

| Standard InChI Key | XNJOCZWKGSXHNX-UHFFFAOYSA-N |

| SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

4,6-Dichloroindole picrate is a crystalline solid characterized by the fusion of a dichloroindole moiety with a picrate group. The indole core, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with chlorine atoms at the 4- and 6-positions. The picrate component, derived from picric acid (2,4,6-trinitrophenol), contributes a highly nitrated aromatic system, enhancing the compound’s electron-deficient nature and reactivity.

Molecular Formula and Weight

The molecular formula of 4,6-dichloroindole picrate is , with a molecular weight of 429.14 g/mol. This calculation combines the dichloroindole (, MW: 186.04 g/mol) and picrate (, MW: 243.10 g/mol) components .

Physical Characteristics

-

Melting Point: 189°C (observed in related indole-picrate derivatives) .

-

Solubility: Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water .

-

Appearance: Ivory to yellow crystalline solid, depending on purity and hydration state .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.14 g/mol |

| Melting Point | 189°C |

| Solubility | Ethanol, DMSO, dioxane |

| Stability | Stable under ambient conditions |

Synthesis and Industrial Production

Eco-Friendly Synthesis

Recent advances emphasize sustainable synthesis routes. A notable method involves reacting 6-chloroindole with substituted thioureas in the presence of pineapple or sweet lime juice as biocatalysts . These fruit juices provide natural acids and enzymes that facilitate nucleophilic substitution, replacing the chlorine atom at the 6-position with a thiocarbamido group. Subsequent picration—a reaction with picric acid—yields the final product.

Reaction Conditions:

-

Catalyst: Pineapple juice (15 mL per 0.1 mol substrate).

-

Temperature: Ambient, under sunlight exposure for 50 hours .

-

Yield: ~90% for intermediate thiocarbamidoindole derivatives .

Traditional Synthesis

Conventional methods involve refluxing 4,6-dichloroindole with picric acid in methanol or ethanol. Lead monoxide (PbO) has been used stoichiometrically to neutralize acidic byproducts, though this introduces heavy metal contaminants .

Critical Challenges:

-

Explosivity Risk: Picrate salts, including 4,6-dichloroindole picrate, are shock-sensitive and thermally unstable .

-

Purification: Recrystallization from methanol or ethanol is required to achieve >95% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () in acidic conditions oxidizes the indole ring, producing dichloroindole oxides .

-

Reduction: Lithium aluminum hydride () reduces nitro groups on the picrate moiety to amines, altering electronic properties .

Substitution Reactions

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Dichloroindole oxides | |

| Reduction | Amine-functionalized picrates | |

| Substitution | Thiocarbamido derivatives |

| Activity | Target/Mechanism | Efficacy (IC₅₀) |

|---|---|---|

| NMDA Antagonism | Glycine binding site inhibition | 12 µM |

| Antimicrobial | Membrane disruption in S. aureus | 50 µg/mL |

Industrial and Research Applications

Explosives and Energetic Materials

Picrate derivatives are historically significant as explosives. While 4,6-dichloroindole picrate is less potent than pure picric acid, its sensitivity to impact necessitates cautious handling .

Dye and Pigment Synthesis

The nitro groups on the picrate component confer chromophoric properties, enabling use in textile dyes and pH indicators .

Comparative Analysis with Related Compounds

vs. Picric Acid

While picric acid () is a stronger explosive, 4,6-dichloroindole picrate offers enhanced solubility in organic solvents, broadening its synthetic utility .

vs. 5,7-Dichloroindole Derivatives

Chlorine substitution at the 4,6-positions (vs. 5,7-) alters electronic density, influencing reactivity toward electrophilic substitution .

Future Directions and Research Gaps

Drug Development

Optimizing NMDA receptor affinity through structural modifications could yield neuroprotective agents with reduced off-target effects.

Green Chemistry Innovations

Scaling eco-friendly synthesis methods using biocatalysts remains a priority to minimize environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume